![molecular formula C15H27NO3S2 B2712685 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone CAS No. 1797781-89-5](/img/structure/B2712685.png)
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone
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Description
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone, also known as Boc-2-(CpST)-Pro-NH2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
Enantioselective Synthesis
Research has demonstrated the use of tert-butylsulfonyl pyrrolidinyl compounds in enantioselective synthesis, particularly in the creation of pyrrolidine derivatives. For instance, a study outlined a highly efficient synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving significant yields and enantiomeric excess (Chung et al., 2005).
Asymmetric Synthesis
Another research avenue explored the asymmetric synthesis of bicyclic amino acids, incorporating tert-butylsulfonyl groups. This involved key steps like selective allylation and Pauson-Khand cycloaddition, leading to compounds with significant enantiomeric purity (Guenter & Gais, 2003).
Catalysis and Organic Transformations
Tert-butylsulfonyl pyrrolidinyl compounds have also found utility in catalysis. A specific study highlighted the use of phenylsulfinylmethyl pyrrolidine as an efficient organocatalyst for the Michael addition of cyclohexanone and cyclopentanone to nitroolefins, showcasing high yields and stereoselectivity (Singh et al., 2013).
Novel Synthesis Approaches
Cyclization Reactions
The compound has been used in studies focusing on cyclization reactions. One such study involved the cyclization of alkynes with 1,2-dipoles at room temperature to afford substituted cyclobutenes, highlighting a metal-free protocol that enriches the toolbox for constructing complex molecular architectures (Alcaide et al., 2015).
properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-cyclopentylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3S2/c1-15(2,3)21(18,19)13-8-9-16(10-13)14(17)11-20-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHZMNIVTZTYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CSC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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